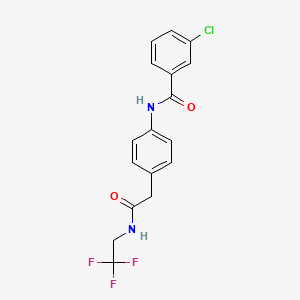

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Description

The compound 3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide features a benzamide core substituted with a chlorine atom at the 3-position and a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group attached to the para-position of the phenyl ring.

Properties

IUPAC Name |

3-chloro-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-12(9-13)16(25)23-14-6-4-11(5-7-14)8-15(24)22-10-17(19,20)21/h1-7,9H,8,10H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWLTGQTDHSLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nitro Reduction and Amidation

- Starting Material : 4-Nitrophenylacetic acid

- Step 1 : Conversion to acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C.

- Step 2 : Amidation with 2,2,2-trifluoroethylamine in the presence of triethylamine (TEA) as a base.

$$

\text{4-Nitrophenylacetyl chloride} + \text{CF₃CH₂NH₂} \xrightarrow{\text{TEA, DCM}} \text{4-Nitrophenyl-2-(2,2,2-trifluoroethylamino)acetamide}

$$ - Step 3 : Catalytic hydrogenation of the nitro group using 10% Pd/C under H₂ atmosphere in ethanol:

$$

\text{4-Nitrophenyl-2-(2,2,2-trifluoroethylamino)acetamide} \xrightarrow{\text{H₂, Pd/C}} \text{4-Aminophenyl-2-(2,2,2-trifluoroethylamino)acetamide}

$$ - Step 4 : Oxidation of the acetamide’s methylene group to a ketone using Jones reagent (CrO₃/H₂SO₄):

$$

\text{4-Aminophenyl-2-(2,2,2-trifluoroethylamino)acetamide} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline}

$$

Yield : 65–72% after column chromatography (EtOAc/hexane, 3:7).

Route 2: Reductive Amination

- Starting Material : 4-Aminophenylacetaldehyde

- Step 1 : Condensation with 2,2,2-trifluoroethylamine in methanol at room temperature:

$$

\text{4-Aminophenylacetaldehyde} + \text{CF₃CH₂NH₂} \rightarrow \text{Imine intermediate}

$$ - Step 2 : Reduction using NaBH₃CN in methanol to yield the secondary amine:

$$

\text{Imine intermediate} \xrightarrow{\text{NaBH₃CN}} \text{4-(2-((2,2,2-Trifluoroethyl)amino)ethyl)aniline}

$$ - Step 3 : Oxidation of the ethylamine to a ketone using MnO₂ in dichloromethane:

$$

\text{4-(2-((2,2,2-Trifluoroethyl)amino)ethyl)aniline} \xrightarrow{\text{MnO₂}} \text{4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline}

$$

Yield : 58–63% after recrystallization (2-propanol).

Amide Coupling with 3-Chlorobenzoyl Chloride

Reaction Conditions

- Acyl Chloride Preparation : 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3-chlorobenzoyl chloride.

- Coupling : The amine intermediate (4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline) is reacted with 3-chlorobenzoyl chloride in anhydrous DCM using TEA as a base:

$$

\text{3-Cl-C₆H₄-COCl} + \text{4-(2-Oxo-2-(CF₃CH₂NH)ethyl)aniline} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$ - Workup : The reaction is quenched with water, and the organic layer is washed with saturated NaHCO₃, dried (MgSO₄), and concentrated.

Yield : 75–82% after purification via column chromatography (EtOAc/hexane, 1:1).

Alternative Synthetic Pathways

Microwave-Assisted Amidation

Using microwave irradiation (100°C, 150 W) with HATU as a coupling agent in DMF reduces reaction time to 15 minutes.

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin followed by acylation with 3-chlorobenzoyl chloride and cleavage with TFA/DCM (95:5) achieves a purity >90%.

Analytical Characterization

Challenges and Optimization

- Keto Group Stability : Oxidation steps require controlled conditions to prevent over-oxidation.

- Amine Sensitivity : The trifluoroethylamino group is prone to hydrolysis under acidic conditions; neutral pH is maintained during workup.

- Purification : Silica gel chromatography with EtOAc/hexane gradients effectively separates polar byproducts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues in the Isoxazoline Class

Fluralaner (4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide)

- Key Differences :

- Benzamide Substituents : Fluralaner has a methyl group at the 2-position and an isoxazolyl ring at the 4-position, whereas the target compound substitutes the isoxazolyl group with a chlorine atom at the 3-position.

- Biological Activity : Fluralaner is a long-acting insecticide/acaricide with a 12-week efficacy against fleas and ticks in dogs due to its high volume of distribution and slow clearance . The absence of the isoxazolyl group in the target compound may alter its target specificity or duration of action.

- Shared Features: Both compounds retain the N-[2-oxo-2-(trifluoroethylamino)ethyl] group, which contributes to resistance against enzymatic degradation .

Afoxolaner (4-[5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide)

- Substituents: The 3-chloro-5-(trifluoromethyl)phenyl group on the isoxazoline ring may improve binding affinity to invertebrate GABA receptors compared to the simpler chloro-substituted benzamide in the target compound .

Non-Isoxazoline Analogs

Compound F165 ((Z)-4-(3-(3-Chloro-4-ethylphenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-(trifluoromethyl)benzamide)

- Key Differences :

- Fluorinated Alkene Chain : The tetrafluorobut-enyl group introduces steric bulk and electronic effects, possibly altering membrane permeability.

- Trifluoromethyl Benzamide : The 2-(trifluoromethyl) group may increase hydrophobicity compared to the 3-chloro substituent in the target compound, affecting target selectivity .

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

- Key Differences: Amide Linkage: This compound lacks the ethylaminoethyl spacer, reducing conformational flexibility. Crystal Packing: Hydrogen bonding via N–H⋯O interactions in its crystal structure suggests higher crystallinity, which may impact solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Biological Activity

The compound 3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a synthetic organic molecule that incorporates a trifluoroethyl group, which is known to enhance biological activity in various pharmacological contexts. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.82 g/mol. The structure consists of a benzamide core with a chloro substituent and a trifluoroethyl group attached to an amino chain, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.82 g/mol |

| CAS Number | 1093861-60-9 |

| Boiling Point | Not available |

| Purity | Typically >95% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoroethyl group has been shown to enhance the potency of compounds by improving binding affinity to target enzymes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various chloro-substituted benzamides, including our compound. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Potential

In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in HeLa cells (cervical cancer) and significantly reduced cell viability. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 64 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 128 µg/mL | |

| Anticancer | HeLa cells | Induction of apoptosis |

Structure-Activity Relationship (SAR)

The incorporation of the trifluoroethyl group is crucial for enhancing the biological activity of benzamide derivatives. SAR studies indicate that modifications at the para position of the phenyl ring can lead to increased potency against specific targets, including enzymes involved in cancer progression.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoroethyl Group | Increased enzyme affinity |

| Chloro Substituent | Enhanced antimicrobial action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.